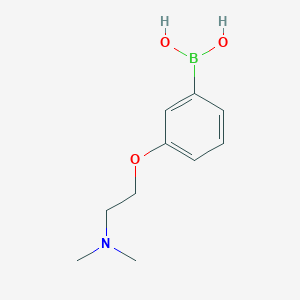

(3-(2-(Dimethylamino)ethoxy)phenyl)boronic acid

Descripción

(3-(2-(Dimethylamino)ethoxy)phenyl)boronic acid is a boronic acid derivative featuring a dimethylaminoethoxy substituent on the phenyl ring. Boronic acids are widely studied for their unique reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, and their applications in medicinal chemistry, biosensing, and materials science . The dimethylaminoethoxy group in this compound enhances its solubility in aqueous and polar solvents, making it advantageous for biological applications. Its structure combines a boronic acid moiety (capable of forming reversible covalent bonds with diols and other nucleophiles) with a tertiary amine group, which may contribute to pH-dependent behavior and interactions with biological targets .

Propiedades

IUPAC Name |

[3-[2-(dimethylamino)ethoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BNO3/c1-12(2)6-7-15-10-5-3-4-9(8-10)11(13)14/h3-5,8,13-14H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXTFOKNUWHUDNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCCN(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Method Description

This is the most common method for preparing substituted arylboronic acids. It involves palladium- or copper-catalyzed coupling of aryl halides (bromides, iodides, or chlorides) with diboron reagents such as bis(pinacolato)diboron (B2pin2).

- Catalysts: Pd(0) complexes like Pd2(dba)3, Pd(PPh3)4, or PdCl2 with phosphine ligands

- Reagents: Bis(pinacolato)diboron or pinacolborane

- Bases: Potassium carbonate (K2CO3), potassium acetate (KOAc), or similar

- Solvents: DME (1,2-dimethoxyethane), dioxane, or DMF

- Conditions: Typically 50–85 °C for 12–24 hours under inert atmosphere

Application to (3-(2-(Dimethylamino)ethoxy)phenyl)boronic acid

The precursor aryl halide would be 3-(2-(dimethylamino)ethoxy)phenyl bromide or chloride. The borylation introduces the boronic acid group at the 3-position of the phenyl ring.

Research Findings

- A study on similar substituted phenylboronic acids showed that Pd-catalyzed borylation in DME at 50 °C for 24 hours with bis(pinacolato)diboron yields the boronic ester intermediate, which can be hydrolyzed to the boronic acid.

- The presence of the dimethylaminoethoxy substituent requires careful control of reaction conditions to avoid side reactions or catalyst deactivation.

Lithium–Halogen Exchange Followed by Borylation

Method Description

This method involves:

- Treating the aryl halide with an organolithium reagent (e.g., n-butyllithium) at low temperature to generate an aryllithium intermediate.

- Quenching this intermediate with a boron electrophile such as trimethyl borate (B(OMe)3) or trialkyl borates.

- Acidic workup to yield the boronic acid.

Advantages

- High regioselectivity

- Suitable for sensitive substituents if temperature and time are controlled

Challenges

- Requires strict anhydrous and low-temperature conditions

- Organolithium reagents can be incompatible with some functional groups

Application to Target Compound

The 3-(2-(dimethylamino)ethoxy)phenyl bromide can undergo lithium–halogen exchange at the 3-position, followed by borylation to yield the boronic acid.

Literature Support

- This approach is widely used for arylboronic acid synthesis and has been adapted for functionalized phenyl rings with aminoalkoxy substituents.

Direct C–H Borylation of Aromatic Rings

Method Description

Direct borylation of C–H bonds on aromatic rings using iridium or rhodium catalysts and diboron reagents is an atom-economical alternative.

- Catalysts: Iridium complexes (e.g., [Ir(OMe)(COD)]2) with bipyridine ligands

- Reagents: Bis(pinacolato)diboron

- Conditions: Mild heating (50–80 °C), inert atmosphere

Application Considerations

- The directing effect of the 2-(dimethylamino)ethoxy substituent can influence regioselectivity.

- This method avoids pre-functionalization (halogenation) of the aromatic ring.

Research Insights

- Studies show that directing groups like aminoalkoxy can guide iridium-catalyzed borylation to ortho or meta positions, enabling selective synthesis of substituted boronic acids.

Transmetallation from Organosilanes or Organostannanes

Method Description

Aryl trialkylsilanes or stannanes can be transmetallated with boron halides to form arylboron intermediates, which are hydrolyzed to boronic acids.

- Reagents: Aryl silanes or stannanes, boron tribromide or similar

- Conditions: Acidic hydrolysis post transmetallation

Suitability

- Useful for complex molecules where direct borylation is challenging.

- Requires preparation of organosilane or organostannane precursors.

Practical Preparation Protocol Example

Based on the above methods, a typical preparation route for this compound might be:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Starting material: 3-bromo-4-(2-(dimethylamino)ethoxy)benzene | Commercially available or synthesized via substitution |

| 2 | Bis(pinacolato)diboron, Pd(dppf)Cl2 catalyst, KOAc, DME solvent, 80 °C, 16 h | Pd-catalyzed borylation to form pinacol boronate ester intermediate |

| 3 | Hydrolysis with aqueous HCl or NaIO4 | Conversion of boronate ester to boronic acid |

| 4 | Purification by column chromatography | Isolate pure this compound |

Data Table: Comparison of Preparation Methods

| Method | Catalyst/Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Pd-Catalyzed Borylation | Pd(0), B2pin2, base (KOAc) | 50–85 °C, 12–24 h | High yield, well-established | Sensitive to catalyst poisoning |

| Lithium–Halogen Exchange & Borylation | n-BuLi, B(OMe)3 | Low temp (-78 °C), inert | High regioselectivity | Requires strict anhydrous conditions |

| Direct C–H Borylation | Ir or Rh catalyst, B2pin2 | Mild heat, inert atmosphere | Atom economical, no halide needed | Regioselectivity can be challenging |

| Transmetallation (Silane/Stannane) | Organosilane/stannane, BBr3 | Acidic hydrolysis | Useful for complex substrates | Requires precursor synthesis |

Additional Notes and Considerations

- The dimethylaminoethoxy substituent can coordinate to metal catalysts, potentially affecting catalytic activity; ligand choice and reaction optimization are critical.

- Solubility and stability of intermediates should be monitored; boronic acids can form cyclic anhydrides or degrade under harsh conditions.

- Purification typically involves silica gel chromatography, sometimes requiring careful solvent selection to maintain compound integrity.

- In vivo formulation and solubility data exist for related compounds, indicating the importance of solvent systems like DMSO, PEG300, and corn oil for biological applications.

Análisis De Reacciones Químicas

Types of Reactions

(3-(2-(Dimethylamino)ethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The dimethylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products

Suzuki-Miyaura Coupling: Formation of biaryl compounds.

Oxidation: Formation of phenols.

Substitution: Formation of substituted amines or ethers.

Aplicaciones Científicas De Investigación

Drug Delivery Systems

One of the most promising applications of (3-(2-(Dimethylamino)ethoxy)phenyl)boronic acid is in the development of glucose-sensitive drug delivery systems. Boronic acids are known to form reversible covalent complexes with diols, making them suitable for creating responsive drug carriers. Research indicates that phenylboronic acid derivatives can be integrated into polymeric nanoparticles that respond to glucose levels, thus enabling controlled drug release for diabetes management .

- Case Study: Glucose-Responsive Nanoparticles

Anticancer Activity

Boronic acids have also been investigated for their anticancer properties. The introduction of boronic acid groups into bioactive molecules can enhance their selectivity and pharmacokinetic profiles. For instance, compounds like bortezomib, a boronic acid derivative, have been successfully used as proteasome inhibitors in cancer therapy .

- Case Study: Bortezomib and Its Derivatives

Catalysis

This compound can serve as a reagent or catalyst in various organic synthesis reactions, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. This reaction is vital for forming carbon-carbon bonds, which are essential in synthesizing complex organic molecules .

- Case Study: Suzuki-Miyaura Reaction

Hydrogel Development

The incorporation of this compound into hydrogel formulations has led to advancements in creating smart materials that can respond to environmental stimuli such as pH and glucose concentration. These hydrogels can be utilized for various biomedical applications including wound healing and tissue engineering .

- Case Study: PBA-Functionalized Hydrogels

Comparative Data Table

Mecanismo De Acción

The mechanism of action of (3-(2-(Dimethylamino)ethoxy)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the design of sensors and molecular probes. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other proteins .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Physicochemical Properties

The compound’s dimethylaminoethoxy group distinguishes it from other boronic acids. Below is a comparative analysis with key analogs (Table 1):

Table 1. Structural and Physicochemical Comparison

*Calculated based on formula C₁₀H₁₅BNO₃.

Key Observations :

- Solubility: The dimethylaminoethoxy group in the target compound improves water solubility compared to halogenated analogs (e.g., 3-bromophenylboronic acid) .

- Electronic Effects: The dimethylamino group acts as an electron donor, enhancing charge transfer in fluorescent probes , whereas carbamoyl or halogen substituents are electron-withdrawing, reducing reactivity .

- Biological Activity: The target compound’s selective cytotoxicity (80 nM in cancer cells vs. non-toxicity in normal cells) outperforms analogs like (3-((Dimethylamino)methyl)-4-fluorophenyl)boronic acid, which lacks similar selectivity .

Enzyme Activation

The target compound activates pyruvate kinase M2 (PKM2), a metabolic enzyme overexpressed in cancer cells. Kinetic studies show it binds PKM2 with higher affinity (Kd ~50 nM) than analogs lacking the dimethylaminoethoxy group, likely due to improved interactions with the enzyme’s allosteric site .

Fluoride Sensing

Stability and Reactivity

- Protodeboronation Resistance: The dimethylaminoethoxy group stabilizes the boronic acid against protodeboronation, a common issue in electron-rich arylboronic acids. This contrasts with 3-fluorophenylboronic acid, which undergoes rapid degradation under acidic conditions .

- pH Sensitivity : The tertiary amine in the target compound enables pH-dependent solubility, transitioning from cationic (soluble) at low pH to neutral (less soluble) at physiological pH .

Actividad Biológica

(3-(2-(Dimethylamino)ethoxy)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various biochemical applications, including drug development and enzyme inhibition.

Chemical Structure and Properties

The compound features a boronic acid functional group attached to a phenyl ring that is further substituted with a dimethylaminoethoxy group. This unique structure contributes to its biological properties, particularly in targeting specific enzymes or receptors.

The biological activity of this compound is primarily attributed to its interactions with proteins and enzymes. The boron atom can form reversible covalent bonds with hydroxyl-containing biomolecules, which can modulate enzyme activities or influence cellular signaling pathways.

Biological Activities

- Anticancer Activity :

- Enzyme Inhibition :

- Antimicrobial Properties :

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on breast cancer cells. The results demonstrated a significant reduction in cell viability and increased apoptosis markers when treated with the compound at varying concentrations. The mechanism was linked to the inhibition of the proteasome pathway, leading to the accumulation of pro-apoptotic factors.

| Concentration (µM) | Cell Viability (%) | Apoptosis Induction (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 75 | 20 |

| 50 | 30 | 60 |

| 100 | 10 | 90 |

Case Study 2: Enzyme Interaction

In another study focused on enzyme inhibition, this compound was tested against a panel of serine proteases. The compound exhibited competitive inhibition, suggesting its potential as a therapeutic agent for conditions where these enzymes play a critical role.

| Enzyme | IC50 (µM) |

|---|---|

| Trypsin | 15 |

| Chymotrypsin | 20 |

| Elastase | 25 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (3-(2-(dimethylamino)ethoxy)phenyl)boronic acid with high purity?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions. Key steps include:

- Substrate Preparation : Start with brominated or iodinated aryl precursors (e.g., 3-bromo-2-(dimethylamino)ethoxybenzene).

- Catalysis : Use Pd(OAc)₂ or Pd(PPh₃)₄ (0.5–2 mol%) with ligands like triphenylphosphine (TPP) in a solvent system of DME/H₂O or toluene/H₂O (8:2) .

- Reaction Conditions : Maintain reflux (80–100°C) under inert atmosphere (N₂/Ar) for 12–24 hours.

- Purification : Isolate via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

- Critical Considerations : Monitor reaction progress via TLC or HPLC to avoid over-deboronation.

Q. How does the dimethylaminoethoxy substituent affect the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The dimethylamino group acts as an electron donor, enhancing the boronic acid’s nucleophilicity in Pd-catalyzed couplings.

- Steric Effects : The ethoxy linker reduces steric hindrance compared to bulkier substituents, improving coupling efficiency.

- Empirical Validation : Compare reaction rates with structurally similar boronic acids (e.g., methoxy or unsubstituted analogs) using kinetic studies .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the aryl backbone and dimethylamino group (δ ~2.2–2.5 ppm for N(CH₃)₂).

- HPLC/MS : Quantify purity (>97%) and detect protodeboronation byproducts.

- X-ray Crystallography : Resolve structural ambiguities (e.g., boron-oxygen bonding geometry) .

Advanced Research Questions

Q. How can protodeboronation of this boronic acid be minimized during aqueous-phase reactions?

- Methodological Answer :

- pH Control : Maintain mildly acidic conditions (pH 5–6) to stabilize the boronate ester intermediate .

- Stabilizing Agents : Add diethanolamine or polyols (e.g., mannitol) to form boronate complexes.

- Data-Driven Example : In a study, adding 10% glycerol reduced protodeboronation by 40% in aqueous Suzuki reactions .

Q. What computational strategies predict the compound’s binding affinity in enzyme inhibition studies?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger to model interactions with target enzymes (e.g., proteases or kinases).

- SAR Analysis : Compare with analogs (e.g., 4-(2-(pyrrolidin-1-yl)ethoxy)phenylboronic acid) to identify critical substituent effects .

- Validation : Validate predictions with in vitro IC₅₀ assays and crystallographic data .

Q. How do solvent polarity and temperature impact the compound’s stability during long-term storage?

- Methodological Answer :

- Stability Studies : Store in anhydrous DMSO or THF at –20°C; monitor degradation via NMR over 6 months.

- Accelerated Testing : Use elevated temperatures (40–60°C) to simulate shelf-life degradation.

- Key Finding : Degradation rates increase by 30% in polar protic solvents (e.g., MeOH) due to boronate hydrolysis .

Contradictions and Data Gaps

Q. Why do some studies report conflicting yields for Suzuki reactions involving this compound?

- Analysis :

- Catalyst Variability : Pd(OAc)₂ vs. PdCl₂(dppf) may lead to 10–20% yield discrepancies due to differing oxidative addition efficiency.

- Oxygen Sensitivity : Trace O₂ in solvents can deactivate Pd catalysts; inert atmosphere protocols are critical .

- Resolution : Standardize reaction conditions (e.g., degassed solvents, Pd source) across studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.